Norbudrine

Description

Historical Context of Norbudrine (B104234) in Pharmaceutical Science

This compound, also known by its British Approved Name (BAN) norbutrine or as N-cyclobutylnoradrenaline, was first described in the literature by 1966. wikipedia.org It was identified as a sympathomimetic and bronchodilator. wikipedia.org Despite its identification and description, this compound was never marketed as a pharmaceutical drug. wikipedia.org Its chemical structure is noted as being the N-cyclobutyl analogue of norepinephrine (B1679862) (noradrenaline). wikipedia.org this compound has been listed in pharmaceutical reference materials, indicating its recognition within the field, even if not commercially developed. zu.edu.pkunar.ac.id Its historical presence is also noted in documents related to International Nonproprietary Names (INN) for pharmaceutical substances, where it is grouped with other sympathomimetics. usitc.govwho.int

Rationale for Contemporary Academic Investigation of this compound

Contemporary academic investigation of this compound appears in the context of broader research into the synthesis of pharmacologically relevant compounds, particularly chiral 1,2-amino alcohols. This compound is mentioned as one of several drug molecules, alongside compounds like phenylephrine (B352888) and denopamine, that have been synthesized using newly developed enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation methods. scihorizon.comacs.orgpatsnap.comfigshare.com This suggests that current interest in this compound within academia is not necessarily focused on its potential as a standalone therapeutic agent, but rather on its utility as a target molecule for evaluating and demonstrating advancements in synthetic chemistry techniques. The ability to synthesize such compounds with high enantioselectivity and yield is a significant goal in organic chemistry due to its implications for producing enantiomerically pure drug molecules. scihorizon.comacs.org Research in this area aims to develop more efficient and economical synthetic routes to important drugs. scihorizon.com

Data regarding the chemical properties of this compound have been documented. These properties are relevant to its identification and handling in a laboratory setting.

| Property | Value | Source |

| Boiling point | 468.9°C at 760 mmHg | chemicalbook.in |

| Flash point | 210.8°C | chemicalbook.in |

| Molecular Formula | C₁₂H₁₇NO₃ | wikipedia.org |

| Molar Mass | 223.272 g·mol⁻¹ | wikipedia.org |

| CAS Number | 15686-81-4, 13329-35-6 (hydrochloride) | wikipedia.orgchemicalbook.in |

| PubChem CID | 166575 | wikipedia.org |

Table 1: Selected Chemical and Physical Properties of this compound

Detailed research findings regarding this compound primarily revolve around its synthesis in modern chemical research. Studies have demonstrated the successful synthesis of this compound with high enantioselectivity using specific catalytic methods. For instance, research utilizing ruthenium-catalyzed asymmetric transfer hydrogenation has achieved enantioselectivities of >99% ee and high isolated yields for this compound and similar 1,2-amino alcohol-containing drug molecules. scihorizon.comacs.orgpatsnap.comfigshare.com These findings highlight the advancements in chemical synthesis that allow for the precise creation of chiral compounds like this compound.

Table 2: Enantioselectivity Achieved in this compound Synthesis

| Synthesis Method | Enantioselectivity | Source |

| Ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines | >99% ee | scihorizon.comacs.orgpatsnap.comfigshare.com |

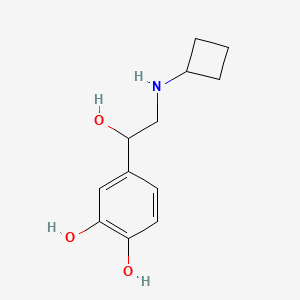

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZNVCECJYMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864619 | |

| Record name | 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127560-12-7 | |

| Record name | Norbudrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127560127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBUDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P6T83567P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Classification in Pharmaceutical Research

Official and Common Designations of Norbudrine (B104234)

This compound is recognized by several designations in scientific and regulatory contexts. Its International Nonproprietary Name (INN) is this compound. wikipedia.orgwho.int It is also known by the British Approved Name (BAN) norbutrine. wikipedia.org Other designations include RD-9338 and N-cyclobutylnoradrenaline or N-cyclobutylnorepinephrine. wikipedia.org The systematic name is 4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol. wikipedia.org The hydrochloride salt of this compound also exists and has been identified with a CAS number 13329-35-6. wikipedia.orgchemsrc.combldpharm.com

Chemical Family Classification and Structural Analogues

This compound's chemical structure places it within significant families of biologically active compounds, influencing its potential interactions and properties.

This compound is classified as a phenethylamine (B48288). wikipedia.org Phenethylamines are a class of organic compounds that contain a phenethylamine backbone, consisting of a phenyl ring attached to an ethyl group, which is attached to an amino group. Many neurotransmitters, hormones, and drugs are phenethylamines. This compound fits this classification due to the presence of this fundamental structure.

In addition to being a phenethylamine, this compound is also a catecholamine. wikipedia.orggoogle.comwikipedia.org Catecholamines are a group of monoamines derived from tyrosine, characterized by a catechol moiety (a benzene (B151609) ring with two hydroxyl groups at positions 3 and 4) and a side chain amine. nih.govwikipedia.org Key endogenous catecholamines include dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.gov this compound's structure, possessing the catechol group and the amine side chain, aligns it with this family.

This compound is described as the N-cyclobutyl analogue of norepinephrine (noradrenaline). wikipedia.org Norepinephrine is a key endogenous catecholamine that functions as both a neurotransmitter and a hormone. wikipedia.org The structural difference between this compound and norepinephrine lies in the substitution pattern on the nitrogen atom of the ethylamine (B1201723) side chain. In norepinephrine, the nitrogen is primary (NH2). In this compound, a cyclobutyl group is attached to the nitrogen, making it a secondary amine (N-cyclobutyl). This N-alkylation with a cyclobutyl group is the defining structural variation that distinguishes this compound from norepinephrine.

The core structure shared by both compounds includes the catechol moiety and the beta-hydroxyl group on the ethylamine side chain. This structural similarity is significant as it often dictates interaction with adrenergic receptors, although the N-substitution can modulate the affinity and activity at different receptor subtypes.

Table 1: Chemical Designations and Identifiers

| Designation Type | Name | Identifier (if applicable) |

| International Nonproprietary Name (INN) | This compound | |

| British Approved Name (BAN) | Norbutrine | |

| Other Names | RD-9338 | |

| N-cyclobutylnoradrenaline | ||

| N-cyclobutylnorepinephrine | ||

| Systematic Name | 4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |

| CAS Number (Free Base) | 15686-81-4 | |

| CAS Number (Hydrochloride) | 13329-35-6 | |

| PubChem CID (Free Base) | 166575 |

Table 2: Chemical Family Classification

| Chemical Family | Basis for Classification |

| Phenethylamine | Contains the phenethylamine backbone. |

| Catecholamine | Possesses a catechol moiety and an amine side chain. |

Table 3: Structural Relationship to Norepinephrine

| Compound | N-Substitution on Ethylamine Side Chain |

| Norepinephrine | Hydrogen (Primary Amine) |

| This compound | Cyclobutyl Group (Secondary Amine) |

Detailed research findings concerning this compound's specific pharmacological activities or therapeutic applications are limited in the provided search results, which primarily focus on its chemical identity and classification. However, its classification within the phenethylamine and catecholamine families and its structural analogy to norepinephrine suggest potential interactions with adrenergic systems, a common area of research for compounds with these structural features. Research has explored the synthesis of compounds structurally related to norepinephrine, including this compound, in the context of developing molecules with specific biological activities, such as potential anti-angiogenic properties or use in asymmetric synthesis google.comacs.org.

Pharmacological Characterization and Receptor System Interactions

Sympathomimetic Activity of Norbudrine (B104234)

Sympathomimetic agents are substances that mimic the effects of the sympathetic nervous system, which is responsible for the "fight-or-flight" response. These effects are primarily mediated by the release of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). This compound, as a derivative of norepinephrine, exhibits sympathomimetic activity.

The sympathomimetic effects of compounds like this compound are typically assessed by observing their physiological responses, such as changes in heart rate, blood pressure, and contractility of smooth muscles. While specific quantitative data on this compound's sympathomimetic activity from dedicated studies is limited in publicly available literature, its structural similarity to norepinephrine strongly suggests that it would produce an increase in heart rate and blood pressure by acting on adrenergic receptors.

Table 1: Expected Sympathomimetic Effects of this compound

| Parameter | Expected Effect | Primary Receptor Involved |

| Heart Rate | Increase | β1-adrenergic |

| Blood Pressure | Increase | α1-adrenergic |

| Cardiac Contractility | Increase | β1-adrenergic |

| Peripheral Vasoconstriction | Increase | α1-adrenergic |

| Bronchodilation | Increase | β2-adrenergic |

Note: This table represents expected effects based on the pharmacology of similar sympathomimetic amines. Specific experimental data for this compound is not available.

Bronchodilatory and Bronchospasmolytic Activity Profiling

One of the key pharmacological activities of this compound is its ability to relax the smooth muscle of the airways, leading to bronchodilation. This effect is particularly relevant for the potential treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).

The bronchodilatory and bronchospasmolytic (ability to prevent or relieve bronchospasm) properties of new compounds are often evaluated using in vitro models, such as the isolated guinea pig trachea preparation. In this experimental setup, tracheal rings are contracted with a spasmogen (e.g., histamine (B1213489) or methacholine), and the ability of the test compound to induce relaxation is measured.

Adrenergic Receptor Agonism and Selectivity

The pharmacological effects of this compound are mediated through its interaction with adrenergic receptors, which are a class of G protein-coupled receptors that are the targets of catecholamines. There are two main types of adrenergic receptors: alpha (α) and beta (β), each with several subtypes.

This compound is characterized as a beta-adrenergic receptor agonist, with a notable activity at the beta-2 subtype. Beta-2 adrenergic receptors are predominantly located in the smooth muscle of the bronchioles. Activation of these receptors leads to smooth muscle relaxation and subsequent bronchodilation. nih.gov

The efficacy and potency of a beta-2 adrenoceptor agonist are critical determinants of its therapeutic potential. Efficacy refers to the maximal response a drug can produce, while potency refers to the concentration of the drug required to produce a specific effect. Research on various beta-2 agonists has demonstrated a range of efficacies and potencies. nih.gov Although specific data for this compound is scarce, it is expected to act as an agonist at beta-2 adrenergic receptors, initiating the signaling cascade that leads to bronchodilation.

Norepinephrine, the parent compound of this compound, has a well-characterized receptor binding profile. It exhibits a higher affinity for α-adrenergic and β1-adrenergic receptors compared to β2-adrenergic receptors. pittmedcardio.com This selectivity of norepinephrine for β1 receptors over β2 receptors is a key aspect of its physiological function, primarily regulating cardiovascular parameters. nih.gov

The N-cyclobutyl substitution in this compound is anticipated to alter this binding profile, likely increasing its affinity for β2-adrenergic receptors relative to norepinephrine. This increased β2-selectivity would be consistent with its characterization as a bronchodilator, as β2-agonism is the primary mechanism for this effect. A direct comparative binding assay of this compound and norepinephrine across all adrenergic receptor subtypes would be necessary to definitively quantify these differences.

Table 2: Postulated Adrenergic Receptor Binding Affinity Comparison

| Receptor Subtype | Norepinephrine Affinity | Postulated this compound Affinity |

| α1 | High | Moderate to High |

| α2 | High | Moderate |

| β1 | High | Moderate to High |

| β2 | Low | Moderate to High |

Note: This table is a hypothetical comparison based on the structural differences and known pharmacology of related compounds. Definitive binding affinity data for this compound is not available.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for beta-adrenergic agonists like this compound involves the activation of a specific intracellular signaling pathway. Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, the receptor undergoes a conformational change.

This change activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. youtube.com Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). youtube.com

cAMP then acts as a second messenger, leading to the activation of protein kinase A (PKA). PKA phosphorylates several intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, causing bronchodilation. cvpharmacology.com It is through this well-established pathway that this compound is believed to exert its bronchodilatory effects.

Preclinical Research and Biological Activity Studies

In Vitro Assessment of Biological Effects: A Gap in Current Knowledge

Detailed investigations into the direct biological effects of Norbudrine (B104234) in controlled laboratory settings appear to be absent from the current scientific record.

Direct Activity in Bronchial Smooth Muscle Models: No Data Available

No peer-reviewed studies were found that specifically assess the direct effects of this compound on bronchial smooth muscle tissues. Research in this area is crucial for understanding a compound's potential as a bronchodilator or its contrary effects. Such studies would typically involve isolated tracheal or bronchial ring preparations to measure any induced contraction or relaxation. The absence of such data means the fundamental interaction of this compound with airway smooth muscle remains uncharacterized.

Investigations into Anti-angiogenic Properties: Unexplored Territory

The potential for this compound to inhibit the formation of new blood vessels, a process known as angiogenesis, remains an open question as no dedicated studies were identified.

There is no available data from in vitro assays that would indicate whether this compound can inhibit the proliferation or migration of endothelial cells, which are key initial steps in the angiogenic cascade. Standard assays, such as the scratch wound assay or Boyden chamber assay, would be necessary to evaluate these potential effects.

Similarly, no studies have been published that examine the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro. This is a critical step in angiogenesis, and its inhibition is a hallmark of many anti-angiogenic agents. Matrigel tube formation assays are a standard method to assess this, but no such research involving this compound has been reported.

Exploratory Studies in Relevant Preclinical Models: A Call for Investigation

A thorough search for in vivo studies of this compound in relevant preclinical models for diseases where bronchial smooth muscle activity or angiogenesis are implicated yielded no results. Such exploratory studies are essential to understand the compound's physiological effects in a whole-organism context and to identify potential therapeutic areas for further investigation.

High-Throughput Screening and Computational Docking Studies: No Evidence of Application

Modern drug discovery often employs high-throughput screening (HTS) of large compound libraries and computational docking studies to identify promising drug candidates and elucidate their mechanisms of action. However, there is no indication from the available literature that this compound has been subjected to such screening campaigns or computational modeling to predict its biological targets and binding affinities.

Metabolic Pathways and Biotransformation Investigations

Theoretical Considerations for Catecholamine Metabolism

Endogenous catecholamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are derived from the amino acid tyrosine. amegroups.orgnih.gov Their metabolism is crucial for regulating their activity and involves several enzymatic pathways. The primary enzymes responsible for catecholamine degradation are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). amegroups.orgwikipedia.orgplos.orgnih.govnih.gov These enzymes inactivate catecholamines through methylation and deamination, respectively. wikipedia.orgresearchgate.net

Catecholamine metabolism can occur through two main pathways involving initial modification by either MAO or COMT, depending on the tissue and location of the catecholamine. wikipedia.org Subsequent metabolic steps involve enzymes such as alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde reductase. wikipedia.org The end products of epinephrine and norepinephrine metabolism include vanillylmandelic acid (VMA), while dopamine metabolism leads to homovanillic acid (HVA). wikipedia.org These end products are typically excreted in urine. wikipedia.orgfitnessgenes.com

Potential Enzymatic Pathways Involved in Norbudrine (B104234) Biotransformation

Based on its structure as a catecholamine analogue, this compound is theoretically subject to biotransformation by the same enzymatic systems that metabolize endogenous catecholamines. This primarily involves the action of COMT and MAO.

Role of Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO)

COMT and MAO are key enzymes in the metabolic inactivation of catecholamines and other monoamines. amegroups.orgwikipedia.orgplos.orgnih.govnih.govresearchgate.net COMT is an Mg²⁺-dependent enzyme found in the synaptic cleft and cytosol, which methylates a hydroxyl group on the catechol ring. wikipedia.orgplos.org MAO is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of monoamines. wikipedia.orgresearchgate.netfitnessgenes.com There are two isoforms of MAO, MAO-A and MAO-B, with different substrate specificities. amegroups.orgfitnessgenes.com MAO-A preferentially metabolizes neurotransmitters like norepinephrine, epinephrine, and dopamine. amegroups.orgplos.org

For this compound, the presence of the catechol moiety makes it a potential substrate for COMT-mediated O-methylation. The primary amine group, albeit substituted with a cyclobutyl ring, suggests it could also be a substrate for MAO-mediated deamination, although the cyclobutyl substitution might influence the rate and specificity of this reaction compared to non-substituted catecholamines.

Detailed research findings specifically on this compound's interaction with COMT and MAO are limited in the provided search results. However, the general principles of catecholamine metabolism by these enzymes provide a strong theoretical basis for predicting this compound's biotransformation pathways.

Identification and Characterization of Potential Metabolites

The identification and characterization of metabolites are crucial steps in understanding the biotransformation of a compound. This typically involves analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), often coupled with tandem mass spectrometry (MS/MS). nih.govbioanalysis-zone.comnih.govnih.gov Metabolite identification can be performed at different levels of confidence, ranging from matching to authentic standards to putative annotation based on spectral data and chemical properties. researchgate.net

Based on the known metabolic pathways of catecholamines, potential metabolites of this compound could include:

O-methylated products: Resulting from COMT activity on one of the hydroxyl groups of the catechol ring.

Deaminated products: Resulting from MAO activity on the amine group, followed by further enzymatic transformations (e.g., oxidation by aldehyde dehydrogenase).

Conjugated products: Such as glucuronides or sulfates, formed through phase II metabolism, which increases water solubility and facilitates excretion. youtube.com

While the specific metabolites of this compound are not explicitly detailed in the search results, studies on the metabolism of other compounds, like buprenorphine, illustrate the process of identifying and characterizing new metabolites using techniques like tandem mass spectrometry. nih.gov The identification of metabolites involves determining their molecular weight, elemental composition, and structural characteristics. xenotech.com

Further research specifically investigating the in vitro and in vivo metabolism of this compound using advanced analytical techniques would be necessary to definitively identify and characterize its complete metabolic profile and the specific enzymes involved in the formation of each metabolite.

Evaluation of Therapeutic Potential and Future Research Directions

Norbudrine (B104234) as a Candidate for Respiratory Disorders

Given its classification as a bronchodilator wikipedia.org, this compound presents a potential candidate for the treatment of respiratory disorders characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). Bronchodilators work by relaxing the muscles in the airways, leading to increased airflow and improved breathing. frontiersin.org The sympathomimetic nature of this compound suggests it may exert its bronchodilatory effects by interacting with adrenergic receptors in the smooth muscle of the bronchi. wikipedia.org While the specific efficacy and safety of this compound for respiratory conditions have not been widely reported in readily available literature, its fundamental property as a bronchodilator provides a scientific basis for exploring its utility in this therapeutic area. wikipedia.org Future research could focus on evaluating its bronchodilatory potency and duration of action compared to existing therapies, as well as its receptor selectivity to understand potential off-target effects. The significant global burden of respiratory diseases underscores the need for continued research into novel therapeutic agents. frontiersin.orgrcsi.com

Potential Applications in Connective Tissue Diseases of the Skin

Emerging research suggests a potential role for this compound in the management of connective tissue diseases affecting the skin. One patent indicates that beta2-adrenoceptor agonists, a class of compounds that includes this compound google.com, may be useful in treating connective tissue diseases of the skin, such as cutaneous forms of lupus erythematosus. google.com Connective tissue diseases are a diverse group of disorders that affect the tissues supporting various parts of the body, including the skin. webmd.comclevelandclinic.orgdermnetnz.org Diseases like scleroderma and lupus erythematosus can involve significant skin manifestations. clevelandclinic.orghopkinsmedicine.orgnih.gov The rationale behind using beta2-adrenoceptor agonists in this context may relate to their potential anti-inflammatory or immunomodulatory effects, although the precise mechanisms in connective tissue diseases of the skin would require further investigation. google.com This identified potential application highlights an unexplored area for this compound research.

Exploration of Anti-angiogenic Therapeutic Avenues

This compound has also been identified in the context of anti-angiogenic agents. google.comgoogleapis.com Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including wound healing, but also plays a significant role in the progression of diseases like cancer and certain ocular disorders. nih.gov Compounds with anti-angiogenic properties can inhibit this process, thereby limiting disease progression. nih.gov The inclusion of this compound in lists of potential anti-angiogenic agents suggests it may possess properties that interfere with the formation of new blood vessels. google.comgoogleapis.com This opens therapeutic avenues for conditions where inhibiting angiogenesis is desirable. Further research is needed to elucidate the specific mechanism by which this compound might exert anti-angiogenic effects and to evaluate its potential in relevant disease models.

Development and Evaluation of Next-Generation this compound Derivatives

The exploration of this compound's therapeutic potential naturally leads to considering the development of next-generation derivatives. The synthesis and evaluation of derivatives are common strategies in drug discovery to improve upon the parent compound's properties, such as efficacy, potency, selectivity, pharmacokinetic profile, and reduced potential for adverse effects. Given this compound's classification and the diverse potential applications identified, researchers may explore modifying its structure to enhance its bronchodilatory activity for respiratory diseases, optimize its effects on skin connective tissue, or potentize its anti-angiogenic properties. The development process would involve chemical synthesis of novel compounds structurally related to this compound, followed by rigorous in vitro and in vivo testing to assess their biological activity, toxicity, and pharmacological profiles. While specific this compound derivatives were not detailed in the search results, the general principles of medicinal chemistry suggest this is a logical next step in fully exploring the therapeutic landscape initiated by this compound.

Identification of Key Research Gaps and Unexplored Academic Questions

Despite the identified potential therapeutic areas, significant research gaps exist regarding this compound. A primary gap is the limited availability of detailed preclinical and clinical data specifically evaluating this compound's efficacy and safety in respiratory disorders, connective tissue diseases of the skin, and as an anti-angiogenic agent. Much of the current understanding is based on its classification as a bronchodilator and its mention in patents related to these applications. wikipedia.orggoogle.comgoogle.comgoogleapis.com

Key unexplored academic questions include:

The precise mechanisms of action of this compound within the context of connective tissue diseases of the skin and its potential anti-angiogenic effects.

The optimal chemical modifications to the this compound structure to enhance specific therapeutic activities while minimizing potential off-target effects.

Comparative studies evaluating the potency and efficacy of this compound against existing therapies in the identified potential applications.

Detailed pharmacokinetic and pharmacodynamic studies of this compound and its potential derivatives.

Investigation into potential novel therapeutic applications based on a more comprehensive understanding of its interaction with various biological targets beyond adrenergic receptors.

Addressing these research gaps through systematic investigation, including in vitro studies, in vivo models, and potentially clinical trials, is crucial to fully understand the therapeutic potential of this compound and its derivatives. mdpi.comphdassistance.comresearchgate.netresearch-advances.orgnih.gov

Q & A

Q. Basic Research Focus

- Step 1 : Perform pilot studies to identify the dynamic range of doses.

- Step 2 : Use randomized block designs to control for environmental variability.

- Step 3 : Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish between biological vs. technical replicates .

- Step 4 : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity .

What methodologies are effective for resolving contradictions in reported pharmacokinetic profiles of this compound?

Q. Advanced Research Focus

- Data Triangulation : Compare LC-MS/MS data across studies, noting differences in extraction protocols, matrix effects, or detection limits .

- Meta-Analysis : Use PRISMA guidelines to systematically evaluate bias in existing literature. Stratify results by species, administration route, or formulation .

- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile interspecies disparities .

How should researchers address ethical considerations when designing human trials involving this compound?

Q. Advanced Research Focus

- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development .

- Participant Selection : Use stratified randomization to ensure demographic diversity. Document exclusion criteria transparently to avoid selection bias .

- Data Transparency : Pre-register trials on platforms like ClinicalTrials.gov and share raw data (anonymized) for independent validation .

What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicological effects?

Q. Basic Research Focus

- Non-linear Regression : Fit sigmoidal curves to toxicity data (e.g., Hill equation) to estimate LD₅₀ and therapeutic indices .

- Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models for longitudinal toxicity studies .

- Multivariate Analysis : Apply PCA or cluster analysis to identify confounding variables (e.g., body weight, metabolic rate) .

How can researchers validate this compound’s target engagement in complex biological systems?

Q. Advanced Research Focus

- Biomarker Correlation : Measure downstream biomarkers (e.g., cAMP levels for β-adrenergic activity) alongside receptor occupancy assays .

- Imaging Techniques : Use PET/MRI with radiolabeled this compound analogs to quantify target distribution in vivo .

- CRISPR Validation : Generate tissue-specific knockout models to confirm on-target vs. off-target effects .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Q. Basic Research Focus

- Quality Control : Implement HPLC-UV purity checks and NMR lot verification .

- Standardized Protocols : Adopt ICH guidelines for stability testing (e.g., temperature, humidity controls) .

- Collaborative Validation : Share synthetic protocols with independent labs for cross-validation .

How should contradictory findings in this compound’s efficacy across disease models be interpreted?

Q. Advanced Research Focus

- Contextual Analysis : Evaluate model-specific factors (e.g., genetic background, disease induction method) using multivariate regression .

- Pathway Enrichment : Perform transcriptomic profiling (RNA-seq) to identify divergent signaling pathways between models .

- Systematic Review : Use GRADE criteria to assess evidence quality and highlight gaps for future studies .

What in silico tools are recommended for predicting this compound’s off-target interactions?

Q. Advanced Research Focus

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., ChEMBL) .

- Machine Learning : Train QSAR models on published toxicity data to predict ADMET profiles .

- Network Pharmacology : Map interactomes using STRING or KEGG to identify secondary targets .

How can translational researchers optimize this compound’s formulation for early-phase clinical trials?

Q. Advanced Research Focus

- Bioavailability Enhancement : Test lipid-based nanoformulations or prodrug strategies in ex vivo permeability assays (e.g., Caco-2) .

- Accelerated Stability Testing : Use Arrhenius equations to predict shelf-life under varying storage conditions .

- Regulatory Alignment : Follow FDA/EMA guidelines for preclinical-to-clinical bridging studies, including GLP-compliant toxicology reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.